![molecular formula C15H17FN4O B2923847 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzamide CAS No. 1448122-17-5](/img/structure/B2923847.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the dimethylamino group could take part in quaternization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Receptor Antagonists and Imaging Agents
One notable application involves the development of novel compounds as metabotropic glutamate receptor 1 (mGluR1) antagonists. A study identified a compound possessing excellent subtype selectivity and a good pharmacokinetic profile in rats, demonstrating potent antipsychotic-like effects in several animal models. This compound is also suitable for development as a PET tracer, highlighting its potential for elucidating mGluR1 functions in humans (Satoh et al., 2009).
Imaging for Neurological and Oncological Applications
Research into the synthesis and evaluation of novel radioligands for PET imaging of mGluR1 in rodent brains has led to the development of compounds showing high in vitro binding affinity for mGluR1. Autoradiography and PET studies indicated that these compounds could effectively image brain mGluR1, underscoring their utility in neurological research (Fujinaga et al., 2012).
Development of PET Ligands
Another study focused on developing a new PET ligand for imaging mGluR1, demonstrating its promising characteristics for in vivo evaluation of mGluR1. The in vitro and in vivo binding specificity of this ligand to mGluR1 was confirmed, suggesting its potential as a PET ligand for neurological investigations (Yamasaki et al., 2011).
In Vivo Evaluation of PET Ligands
Further studies on PET imaging for mGluR1 in rat and monkey brains using a specific fluorobenzamide derivative demonstrated its excellent profile as a PET ligand. This compound's ability to delineate mGluR1 distribution and drug occupancy in the brain could be instrumental in the development of neurotherapeutic agents (Yamasaki et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHORYXXIGEYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.